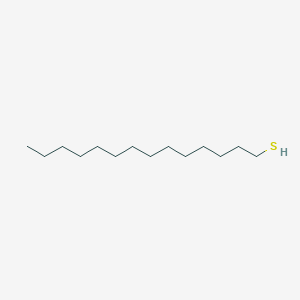

1-Tetradecanethiol

描述

属性

IUPAC Name |

tetradecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKDEMKPCKTKEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062166 | |

| Record name | 1-Tetradecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 6.1-6.5 deg C; [CHEMINFO] Clear nearly colorless liquid; [MSDSonline] | |

| Record name | 1-Tetradecanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2079-95-0 | |

| Record name | 1-Tetradecanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2079-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002079950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY3P7S1XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Tetradecanethiol: A Technical Guide to Properties and Applications

CAS Number: 2079-95-0

This technical guide provides an in-depth overview of 1-Tetradecanethiol (TDT), a long-chain alkanethiol that has garnered significant interest in various scientific and technological fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, experimental protocols for its primary applications, and its emerging role in advanced biomedical and pharmaceutical research.

Core Properties of this compound

This compound is a colorless to pale yellow liquid characterized by a long hydrophobic alkyl chain and a terminal thiol (-SH) group.[1] This unique structure imparts to it the ability to form highly ordered, self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.[2] Its distinct garlic-like odor is a characteristic feature of thiol compounds.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 2079-95-0 | [3] |

| Molecular Formula | C₁₄H₃₀S | [3] |

| Molecular Weight | 230.46 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 6.1-6.5 °C | [3] |

| Boiling Point | 176-180 °C at 22 mmHg | [2] |

| Density | 0.846 g/mL at 20 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and chloroform. | [4] |

| Refractive Index (n20/D) | 1.461 | [5] |

Applications in Research and Development

The primary application of this compound lies in its ability to form robust and well-defined self-assembled monolayers (SAMs) on gold and other noble metal surfaces.[2] These SAMs serve as versatile platforms for surface functionalization, enabling advancements in biosensors, nanomaterials, and drug delivery systems.

Self-Assembled Monolayers (SAMs)

The formation of a this compound SAM on a gold surface is a spontaneous process driven by the strong affinity between the sulfur headgroup of the thiol and the gold substrate. The long alkyl chains then align and pack closely due to van der Waals interactions, resulting in a highly ordered and hydrophobic surface. The properties of these SAMs can be precisely controlled and characterized.

| SAM Property | Typical Value/Range | Characterization Technique | References |

| Ellipsometric Thickness | ~1.5 Å per CH₂ group | Spectroscopic Ellipsometry | [6] |

| Advancing Water Contact Angle | 102 - 108° | Contact Angle Goniometry | [7] |

| Surface Coverage on Gold | High (approaching a complete monolayer) | X-ray Photoelectron Spectroscopy (XPS) | [8] |

| Surface Morphology | Homogeneous and smooth | Atomic Force Microscopy (AFM) | [8] |

Biosensor Development

This compound SAMs are instrumental in the fabrication of highly sensitive and specific biosensors. They can serve multiple roles:

-

Surface Passivation: The densely packed monolayer prevents non-specific adsorption of biomolecules onto the sensor surface, reducing background noise and improving the signal-to-noise ratio.

-

Immobilization Platform: While this compound itself provides a hydrophobic surface, it is often used in mixed SAMs with other functionalized thiols (e.g., those with carboxyl or amine terminal groups) to create a surface that can covalently bind to biorecognition elements like enzymes, antibodies, or nucleic acids.

-

Dielectric Layer: In electrochemical biosensors, the SAM acts as a dielectric layer that can modulate electron transfer, a key mechanism in signal transduction.

Drug Delivery and Nanoparticle Functionalization

In the realm of drug development, this compound is utilized for the surface functionalization of nanoparticles, such as liposomes and solid lipid nanoparticles, to enhance their therapeutic efficacy. The hydrophobic nature of the this compound layer can:

-

Improve Drug Encapsulation: For hydrophobic drugs, a lipid-based nanoparticle core coated with a hydrophobic layer can improve drug loading and stability.

-

Control Drug Release: The dense monolayer can act as a barrier to modulate the release rate of the encapsulated drug.

-

Enhance Biocompatibility and Circulation Time: While not providing "stealth" properties like PEGylation, a well-ordered monolayer can influence how the nanoparticle interacts with biological systems. More commonly, this compound is used as a component in more complex surface modifications of drug delivery vehicles.[9][10][11][12]

While direct use of this compound in approved drug formulations is not widely documented, its role as a fundamental tool in the research and development of advanced drug delivery systems is significant.

Experimental Protocols

The following section provides a detailed methodology for the preparation and characterization of this compound self-assembled monolayers on gold substrates.

Preparation of this compound SAMs on Gold

This protocol outlines the steps for forming a high-quality this compound SAM on a gold-coated substrate.

Materials and Reagents:

-

Gold-coated substrates (e.g., silicon wafers or glass slides with a chromium or titanium adhesion layer)

-

This compound (≥98% purity)

-

Anhydrous ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Highly corrosive and reactive)

-

Deionized (DI) water (18.2 MΩ·cm)

-

High-purity nitrogen gas

-

Clean glass vials with sealable caps

-

Non-magnetic, stainless steel tweezers

Procedure:

-

Substrate Cleaning (in a fume hood with appropriate PPE):

-

Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants.

-

Carefully remove the substrates and rinse them thoroughly with copious amounts of DI water.

-

Rinse the substrates with anhydrous ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas. Use immediately to prevent re-contamination.

-

-

Thiol Solution Preparation:

-

In a clean glass vial, prepare a 1 mM solution of this compound in anhydrous ethanol.

-

-

Self-Assembly Process:

-

Using clean tweezers, immerse the freshly cleaned gold substrate into the thiol solution.

-

Seal the vial to minimize exposure to air and moisture. Purging the headspace with nitrogen is recommended for optimal results.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.

-

-

Post-Assembly Rinsing and Drying:

-

After incubation, remove the substrate from the thiol solution with tweezers.

-

Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed thiol molecules.

-

Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

-

-

Storage:

-

Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until characterization or further use.

-

Characterization of this compound SAMs

Several surface-sensitive techniques are employed to characterize the quality and properties of the formed SAMs.

-

Contact Angle Goniometry: This technique measures the wettability of the surface. A high advancing water contact angle (typically >100°) indicates the formation of a hydrophobic, well-ordered monolayer.

-

Spectroscopic Ellipsometry: This is used to determine the thickness of the monolayer. The thickness should be consistent with the length of the this compound molecule and its tilt angle on the surface.

-

X-ray Photoelectron Spectroscopy (XPS): XPS confirms the elemental composition of the surface, verifying the presence of sulfur from the thiol bonded to the gold substrate.

-

Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, revealing the smoothness and homogeneity of the monolayer.

Visualizations

The following diagrams illustrate the logical workflow for the preparation and application of this compound SAMs.

Caption: Workflow for the preparation of a this compound SAM.

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. This compound CAS#: 2079-95-0 [m.chemicalbook.com]

- 3. This compound | C14H30S | CID 64677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 2079-95-0: this compound | CymitQuimica [cymitquimica.com]

- 5. research.abo.fi [research.abo.fi]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. 4.3 Water contact angles [jredman.kombyonyx.com]

- 8. osti.gov [osti.gov]

- 9. Thiol-Triggered Release of Intraliposomal Content from Liposomes Made of Extremophile-Inspired Tetraether Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Properties of 1-Tetradecanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the fundamental molecular characteristics of 1-Tetradecanethiol, a long-chain aliphatic thiol. The information presented is essential for professionals engaged in chemical synthesis, materials science, and drug development who require precise data for experimental design and analysis.

Core Molecular Data

This compound is a compound with a 14-carbon chain and a terminal thiol group.[1] Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C14H30S | [1][2][3] |

| Molecular Weight | 230.46 g/mol | [2][3] |

| Linear Formula | CH3(CH2)13SH | [4] |

| CAS Number | 2079-95-0 | [1][2][3][4] |

Experimental Determination of Molecular Weight and Formula

The molecular weight and formula of a compound like this compound are determined through standard analytical chemistry techniques. These protocols are foundational methods in chemical characterization rather than compound-specific experimental workflows.

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio of the resulting ion is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.

-

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, sulfur, etc.) in a sample. The results are used to calculate the empirical formula of the compound. When combined with the molecular weight from mass spectrometry, the precise molecular formula can be confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structure elucidation, ¹H and ¹³C NMR spectroscopy can confirm the number of hydrogen and carbon atoms in the molecule, which corroborates the molecular formula determined by other methods.

Logical Relationship of Molecular Composition

The molecular formula of a compound dictates its molecular weight. The total molecular weight is the sum of the atomic weights of all constituent atoms. The diagram below illustrates this fundamental relationship for this compound.

Caption: Atomic contributions to the molecular weight of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Tetradecanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-tetradecanethiol (also known as myristyl mercaptan), a long-chain aliphatic thiol. This document details established synthetic methodologies, presents quantitative data for comparison, and includes detailed experimental protocols and process diagrams to support research and development activities. This compound is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals, the development of self-assembled monolayers on gold surfaces, and as a chain-transfer agent in polymer chemistry.

Core Synthetic Methodologies

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a C14 alkyl halide, typically 1-bromotetradecane, with a sulfur nucleophile. Two primary, high-yielding methods are highlighted: the reaction with sodium hydrosulfide and the use of thiourea followed by hydrolysis. The precursor, 1-bromotetradecane, can be efficiently synthesized from either 1-tetradecanol or 1-tetradecene.

Synthesis of 1-Bromotetradecane Precursor

A reliable synthesis of the 1-bromotetradecane starting material is crucial. A high-yield procedure involves the anti-Markovnikov hydrobromination of 1-tetradecene.

Table 1: Quantitative Data for the Synthesis of 1-Bromotetradecane from 1-Tetradecene

| Parameter | Value | Reference |

| Starting Material | 1-Tetradecene | [1] |

| Reagent | Hydrogen bromide in 1,4-dioxane/hexane | [1] |

| Reaction Time | 1 hour | [1] |

| Temperature | Room Temperature (20°C) | [1] |

| Yield | 98% | [1] |

| Purity | Not specified, purified by column chromatography | [1] |

Experimental Protocol: Synthesis of 1-Bromotetradecane from 1-Tetradecene [1]

-

To a solution of 1-tetradecene (e.g., 393 mg, 2 mmol) in hexane (2 mL), add a solution of hydrogen bromide in 1,4-dioxane (e.g., 17 wt%, 1.3 g, 2.7 mmol) at room temperature.

-

Stir the reaction mixture for 1 hour.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous phase with diethyl ether (3 x 10 mL).

-

Combine the organic extracts and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution in vacuo to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel using hexane as the eluent to afford 1-bromotetradecane as a colorless liquid.

Method 1: Synthesis of this compound via Thiourea

This two-step method involves the formation of an S-tetradecylisothiouronium salt, followed by alkaline hydrolysis to yield the thiol. This method is well-established and generally provides high yields. A detailed procedure for the analogous synthesis of n-dodecyl mercaptan has been published in Organic Syntheses, which can be readily adapted for this compound.[2]

Table 2: Quantitative Data for the Synthesis of this compound via Thiourea (Adapted from n-Dodecyl Mercaptan Synthesis)

| Parameter | Value | Reference |

| Starting Material | 1-Bromotetradecane | [2] |

| Reagents | Thiourea, Ethanol, Sodium Hydroxide | [2] |

| Reaction Time | 3 hours (isothiouronium salt formation), 2 hours (hydrolysis) | [2] |

| Yield | 80-84% (for n-dodecyl mercaptan) | [2] |

| Purity | Purified by vacuum distillation | [2] |

Experimental Protocol: Synthesis of this compound from 1-Bromotetradecane and Thiourea (Adapted from[2])

-

In a round-bottom flask equipped with a reflux condenser, combine 1-bromotetradecane (0.5 mole), thiourea (0.5 mole), and 95% ethanol (250 mL).

-

Reflux the mixture for 3 hours to form the S-tetradecylisothiouronium bromide salt.

-

Prepare a solution of sodium hydroxide (0.75 mole) in water (300 mL) and add it to the reaction mixture.

-

Reflux the resulting mixture for an additional 2 hours. During this time, the this compound will separate as an oily layer.

-

After cooling, separate the layers. Acidify the aqueous layer with dilute sulfuric acid and extract with benzene.

-

Combine the organic layer and the benzene extract, wash twice with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation at atmospheric pressure.

-

Purify the residual oil by vacuum distillation to yield pure this compound.

Method 2: One-Step Synthesis of this compound with Sodium Hydrosulfide

A more direct approach involves the reaction of 1-bromotetradecane with sodium hydrosulfide (NaSH) in the presence of a phase transfer catalyst. This method has been reported to provide high yields in a single step.[3]

Table 3: Quantitative Data for the One-Step Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 1-Bromotetradecane | [3] |

| Reagents | Sodium hydrosulfide, N,N-Dimethylformamide (DMF), Tetrabutylammonium bromide (TBAB) | [3] |

| Reaction Time | 8-10 hours | [3] |

| Temperature | Room Temperature | [3] |

| Yield | >80% | [3] |

| Purity | Not specified | [3] |

Experimental Protocol: One-Step Synthesis of this compound with Sodium Hydrosulfide[3]

-

In a reaction vessel under a nitrogen atmosphere, dissolve 1-bromotetradecane and a catalytic amount of tetrabutylammonium bromide (TBAB) in N,N-dimethylformamide (DMF).

-

Add sodium hydrosulfide to the solution.

-

Stir the reaction mixture at room temperature for 8-10 hours.

-

Upon completion of the reaction (monitored by TLC or GC), quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

Purification

Due to its high boiling point, this compound is susceptible to decomposition at atmospheric pressure. Therefore, purification is exclusively performed by vacuum distillation.[4][5][6][7]

Table 4: Physical and Purification Data for this compound

| Parameter | Value | Reference |

| Boiling Point (estimated) | Similar to n-dodecyl mercaptan: 165–169°C at 39 mmHg; 160°C at 0.0400 bar | [2][8] |

| Purity (Commercial) | ≥98.0% (GC) | [9][10][11] |

| Density | 0.846 g/mL at 20 °C | [10][11] |

| Refractive Index | n20/D 1.461 | [10][11] |

Experimental Protocol: Purification of this compound by Vacuum Distillation

-

Set up a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed with vacuum grease.

-

Use a magnetic stirrer or boiling chips to ensure smooth boiling.

-

Slowly evacuate the apparatus to the desired pressure.

-

Gradually heat the distillation flask in a heating mantle.

-

Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

-

Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the purity of the final product and identifying any byproducts.[12][13] The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.[14][15][16][17][18] The ¹H NMR spectrum will show characteristic signals for the thiol proton (SH), the methylene group adjacent to the sulfur (CH₂-SH), the long alkyl chain, and the terminal methyl group. The ¹³C NMR will show distinct signals for each carbon atom in the molecule.

Table 5: Expected NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~2.5 | q | 2H | -CH₂-SH |

| ¹H | ~1.5-1.6 | m | 2H | -CH₂-CH₂-SH |

| ¹H | ~1.2-1.4 | m | 22H | -(CH₂)₁₁- |

| ¹H | ~1.3 | t | 1H | -SH |

| ¹H | ~0.9 | t | 3H | -CH₃ |

| ¹³C | ~34 | s | - | -CH₂-CH₂-SH |

| ¹³C | ~32 | s | - | -CH₂-CH₂-CH₂- |

| ¹³C | ~29-30 | s | - | -(CH₂)ₙ- |

| ¹³C | ~24 | s | - | -CH₂-SH |

| ¹³C | ~22 | s | - | -CH₂-CH₃ |

| ¹³C | ~14 | s | - | -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Visualizations

Synthesis Pathway of this compound

Caption: Synthetic routes to this compound.

Purification Workflow

Caption: General purification workflow for this compound.

References

- 1. 1-Bromotetradecane synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN105272902A - Simple method for preparing mercaptan through one-step method - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 6. Understanding Vacuum Distillation [sihaienergytech.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN101607927A - The preparation method of n-dodecyl mercaptan - Google Patents [patents.google.com]

- 9. This compound =98.0 GC 2079-95-0 [sigmaaldrich.com]

- 10. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 11. This compound =98.0 GC 2079-95-0 [sigmaaldrich.com]

- 12. digitalcommons.buffalostate.edu [digitalcommons.buffalostate.edu]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. This compound | C14H30S | CID 64677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound(2079-95-0) 1H NMR [m.chemicalbook.com]

- 16. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. researchgate.net [researchgate.net]

The Self-Assembly of 1-Tetradecanethiol on Gold: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the self-assembly of 1-tetradecanethiol on gold surfaces. This process, a cornerstone of surface chemistry and nanotechnology, offers a robust method for creating highly ordered and functionalized surfaces with wide-ranging applications in drug development, biosensing, and materials science. This document details the underlying mechanism, presents key quantitative data, outlines experimental protocols for characterization, and provides visual representations of the assembly process and workflows.

Core Principles of Self-Assembly

The spontaneous formation of a highly ordered monolayer of this compound on a gold substrate is a thermodynamically driven process governed by a combination of strong covalent interactions and weaker, cooperative forces. The mechanism can be understood as a two-step process: an initial, rapid physisorption followed by a slower, organizing chemisorption phase.

Initial Physisorption: Initially, this compound molecules from a solution rapidly and reversibly adsorb onto the gold surface. This physisorption is a diffusion-controlled process where the thiol molecules are weakly held on the surface.

Chemisorption and Monolayer Formation: This initial phase is quickly followed by the formation of a strong, semi-covalent bond between the sulfur atom of the thiol and the gold surface. This chemisorption process is the primary driving force for the self-assembly and has a bond strength on the order of 40-50 kcal/mol.[1] During this step, the hydrogen atom of the thiol group is released.

Role of Van der Waals Interactions: Following the gold-sulfur bond formation, the long alkyl chains of the this compound molecules align and pack closely together due to intermolecular van der Waals forces. These interactions are crucial for the high degree of order within the monolayer, leading to a dense, quasi-crystalline structure. To maximize these attractive forces, the alkyl chains typically tilt with respect to the surface normal.

The final, well-ordered self-assembled monolayer (SAM) exhibits a high degree of structural order and stability, effectively modifying the surface properties of the gold substrate.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound self-assembled monolayers on gold, compiled from various studies.

| Parameter | Value | Reference(s) |

| Thermodynamic Data | ||

| Gold-Sulfur Bond Strength | ~40-50 kcal/mol | [1] |

| Structural Data | ||

| Monolayer Thickness | Increases by ~1.5 Å per CH₂ group | [2] |

| Alkyl Chain Tilt Angle | ~30-35° from the surface normal | [3] |

| Surface Coverage | 4.3 to 6.3 molecules/nm² (ligand chain length dependent) | [1] |

| S-S Distance | ~4.97 Å | |

| Kinetic Data | ||

| Initial Adsorption Rate | Diffusion-controlled, rapid (seconds to minutes) | |

| Monolayer Ordering Time | 12 to 48 hours for optimal ordering | [4] |

Table 1: Thermodynamic, Structural, and Kinetic Data for this compound SAMs on Gold.

Experimental Protocols

Detailed methodologies for the preparation and characterization of this compound SAMs are provided below.

Preparation of this compound Self-Assembled Monolayers

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

This compound

-

Anhydrous ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Highly corrosive and reactive)

-

Deionized (DI) water

-

Nitrogen gas source

-

Clean glass vials with sealable caps

Protocol:

-

Gold Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 10-15 minutes in a fume hood, using appropriate personal protective equipment.

-

Thoroughly rinse the substrates with copious amounts of DI water.

-

Rinse the substrates with ethanol.

-

Dry the substrates under a gentle stream of dry nitrogen gas.

-

Use the cleaned substrates immediately to prevent re-contamination.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.[5]

-

-

Self-Assembly:

-

Immerse the freshly cleaned gold substrate into the thiol solution using clean tweezers.

-

Seal the vial to minimize exposure to air and moisture. The headspace can be purged with nitrogen to reduce oxidation.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure a well-ordered monolayer.

-

-

Rinsing and Drying:

-

After incubation, remove the substrate from the thiol solution.

-

Rinse the SAM-coated substrate thoroughly with ethanol to remove any physisorbed molecules.

-

Dry the substrate under a gentle stream of dry nitrogen gas.

-

Characterization Techniques

Objective: To determine the elemental composition and chemical states of the SAM surface.

Protocol:

-

Sample Introduction: Mount the SAM-coated gold substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

X-ray Source: Use a monochromatic Al Kα X-ray source (hν = 1486.6 eV).[6]

-

Data Acquisition:

-

Acquire a survey scan to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Au 4f, C 1s, and S 2p regions.

-

Set the binding energy scale by referencing the Au 4f₇/₂ peak to 84.0 eV.[6]

-

Use a pass energy of 20-50 eV for high-resolution scans to achieve good energy resolution.[7]

-

-

Data Analysis:

-

Analyze the high-resolution S 2p spectrum to confirm the formation of a gold-thiolate bond (peak around 162 eV).[6]

-

Analyze the C 1s spectrum to confirm the presence of the alkyl chain.

-

Quantify the elemental composition from the peak areas.

-

Objective: To visualize the atomic-scale structure and ordering of the SAM.

Protocol:

-

Sample Preparation: The prepared SAM-coated substrate can be imaged directly in air or under a controlled environment.

-

Instrument Setup:

-

Use a mechanically cut Pt/Ir tip.

-

Operate the STM in constant current mode for topographic imaging.

-

-

Imaging Parameters:

-

Set the bias voltage between the tip and the sample (e.g., 0.5-1.0 V).

-

Set the tunneling current (e.g., 0.5-1.0 nA).

-

Scan the desired area to obtain topographic images of the monolayer.

-

-

Data Analysis:

-

Analyze the images to determine the packing structure, identify domains, and observe any defects in the monolayer. The characteristic (√3 × √3)R30° packing structure can often be resolved.

-

Objective: To characterize the surface topography, mechanical properties, and thickness of the SAM.

Protocol:

-

Instrument Setup:

-

Select an appropriate AFM cantilever and tip (e.g., silicon nitride).

-

Operate in a suitable mode, such as tapping mode or contact mode, to obtain topographic images.

-

-

Imaging:

-

Scan the surface of the SAM to obtain high-resolution images of the topography.

-

Friction force microscopy (a variant of contact mode) can be used to map out different chemical domains if a mixed monolayer is prepared.

-

-

Force Spectroscopy:

-

Perform force-distance curves to probe the mechanical properties (e.g., elasticity, adhesion) of the monolayer.

-

-

Thickness Measurement:

-

Create a defect or scratch in the monolayer and image the edge to measure the height difference between the substrate and the top of the SAM, providing a direct measurement of the monolayer thickness.

-

Objective: To measure the wettability of the SAM-modified surface, which provides information about the surface energy and the packing of the terminal groups.

Protocol:

-

Instrument Setup:

-

Place the SAM-coated substrate on the sample stage of the goniometer and ensure it is level.

-

-

Droplet Deposition:

-

Dispense a small droplet (e.g., 1-5 µL) of a probe liquid (typically high-purity water) onto the surface.

-

-

Image Capture and Angle Measurement:

-

Use the goniometer's camera and software to capture a high-resolution image of the sessile drop.

-

The software will analyze the droplet shape and determine the contact angle at the three-phase (solid-liquid-vapor) contact line.

-

-

Reproducibility:

-

Perform measurements at multiple locations on the surface to obtain an average contact angle and ensure the homogeneity of the monolayer.

-

Advancing and receding contact angles can be measured by adding and removing liquid from the droplet to assess contact angle hysteresis, which is an indicator of surface heterogeneity and roughness.[8]

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the self-assembly of this compound on gold and the experimental workflows for its characterization.

Caption: Self-assembly mechanism of this compound on a gold surface.

Caption: Experimental workflow for SAM preparation and characterization.

References

- 1. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. users.aalto.fi [users.aalto.fi]

Basic principles of alkanethiol self-assembled monolayers

An In-depth Technical Guide on the Core Principles of Alkanethiol Self-Assembled Monolayers

For researchers, scientists, and drug development professionals, understanding and controlling surface chemistry at the nanoscale is paramount. Alkanethiol self-assembled monolayers (SAMs) on gold substrates represent a foundational technology in this domain, offering a versatile platform for tailoring surface properties with molecular precision. This technical guide provides a comprehensive overview of the fundamental principles of alkanethiol SAMs, detailed experimental protocols for their preparation and characterization, and quantitative data to inform experimental design.

Fundamental Principles of Alkanethiol SAMs

Alkanethiol SAMs are highly ordered molecular assemblies that form spontaneously upon the immersion of a gold substrate into a dilute solution of alkanethiols. The formation and stability of these monolayers are governed by a delicate interplay of molecular and substrate-level interactions.

The Driving Forces of Self-Assembly

The spontaneous formation of a dense, crystalline-like monolayer is primarily driven by two energetic contributions:

-

The Sulfur-Gold Interaction: A strong, semi-covalent bond forms between the sulfur headgroup of the alkanethiol and the gold surface. This interaction is energetically favorable, with a bond strength on the order of 45 kcal/mol, providing a robust anchor for the molecules to the substrate.[1]

-

Van der Waals Interactions: The hydrophobic alkyl chains of neighboring alkanethiol molecules interact via van der Waals forces. For alkyl chains with ten or more carbons, these collective interactions are significant enough to drive the molecules into a closely packed, ordered arrangement.[1]

Structural Characteristics of Alkanethiol SAMs

On a crystalline Au(111) surface, alkanethiol SAMs typically adopt a highly ordered commensurate structure. Key structural features include:

-

Superlattice Structure: The most common arrangement is a (√3 × √3)R30° superstructure relative to the underlying gold lattice.[1][2]

-

Molecular Tilt: To maximize the van der Waals interactions between the alkyl chains, the molecules tilt with respect to the surface normal. For typical alkanethiols, this tilt angle is approximately 30 degrees.[1]

-

Terminal Functional Groups: The terminal group of the alkanethiol is exposed at the monolayer-environment interface, allowing for the precise control of surface properties such as wettability, biocompatibility, and chemical reactivity.[3]

Quantitative Data on Alkanethiol SAMs

The structural and surface properties of alkanethiol SAMs can be quantified and tailored by varying the molecular structure of the constituent alkanethiols. The following tables summarize key quantitative data for common alkanethiol SAMs on gold.

| Parameter | Value | Reference(s) |

| Sulfur-Gold Bond Strength | ~45 kcal/mol | [1] |

| C-C Bond Strength (for comparison) | ~83 kcal/mol | [1] |

| Van der Waals Interaction per CH₂ group | ~1-2 kcal/mol | [4] |

| Typical Alkyl Chain Tilt Angle | ~30° from surface normal | [1] |

| Surface Coverage on Au(111) | ~4.6 molecules/nm² | [5] |

Table 1: Key Energetic and Structural Parameters of Alkanethiol SAMs on Gold.

| Alkanethiol Chain Length (n) | Theoretical Thickness (nm) | Measured Thickness by Ellipsometry (nm) | Reference(s) |

| 2 (Thioglycolic acid) | 0.45 | 0.46 ± 0.03 | [6] |

| 3 (3-Mercaptopropionic acid) | 0.50 | 0.48 ± 0.02 | [6] |

| 6 (6-Mercaptohexanoic acid) | 1.50 | 1.48 ± 0.04 | [6] |

| 11 (11-Mercaptoundecanoic acid) | - | - | [6] |

| 16 (16-Mercaptohexadecanoic acid) | - | - | [6] |

Table 2: Relationship Between Alkanethiol Chain Length and Monolayer Thickness. Note: The original source did not provide theoretical thickness for all chain lengths, and the measured thickness for n=11 and n=16 were not explicitly stated in the snippet.

| Terminal Group | Water Contact Angle (°) | Surface Character | Reference(s) |

| -CH₃ | ~110-115 | Hydrophobic | [3] |

| -OH | < 15 | Hydrophilic | [3] |

| -COOH | ~30-40 | Hydrophilic | [3] |

| -CN | Less hydrophobic than -CH₃ | - | [7] |

Table 3: Water Contact Angles for Alkanethiol SAMs with Different Terminal Groups.

Experimental Protocols

The successful formation and characterization of high-quality alkanethiol SAMs are contingent upon meticulous experimental procedures. The following sections provide detailed protocols for the key steps involved.

Preparation of Alkanethiol SAMs on Gold

This protocol outlines the solution-based deposition of alkanethiol SAMs on a gold substrate.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Alkanethiol of choice

-

Anhydrous ethanol (200 proof)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED [8]

-

Deionized water (18.2 MΩ·cm)[9]

-

Nitrogen gas (dry)

-

Clean glass vials with sealable caps

-

Tweezers

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 5-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive; handle with extreme caution in a fume hood with appropriate personal protective equipment.[8][9]

-

Thoroughly rinse the substrates with copious amounts of deionized water.[10]

-

Rinse the substrates with anhydrous ethanol.[10]

-

Dry the substrates under a gentle stream of dry nitrogen gas.[10] Use immediately to prevent recontamination.

-

-

SAM Formation:

-

Prepare a 1-10 mM solution of the desired alkanethiol in anhydrous ethanol in a clean glass vial.[10]

-

Using clean tweezers, immerse the freshly cleaned gold substrate into the thiol solution.

-

Seal the vial to minimize exposure to air and moisture. For optimal results, the headspace can be purged with nitrogen gas.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times promote the formation of more ordered and densely packed SAMs.[9][10]

-

-

Post-Formation Rinsing and Drying:

-

After incubation, remove the substrate from the thiol solution with tweezers.[10]

-

Rinse the substrate thoroughly with fresh anhydrous ethanol to remove non-chemisorbed thiol molecules.[10]

-

For thiols with polar or bulky head groups, sonication in fresh ethanol for 1-3 minutes can help remove loosely bound molecules.

-

Dry the SAM-coated substrate under a gentle stream of nitrogen gas.[10]

-

Characterization by Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the thickness of thin films.

Instrumentation:

-

Spectroscopic ellipsometer

Procedure:

-

Substrate Characterization:

-

Measure the optical constants (n and k) of the bare gold substrate before SAM formation. This is a critical step for accurate modeling.

-

-

SAM Measurement:

-

Place the SAM-coated substrate on the ellipsometer stage.

-

Acquire ellipsometric data (Ψ and Δ) over a range of wavelengths and angles of incidence.

-

-

Data Analysis:

-

Model the system as a two-layer model (substrate/SAM/air).

-

Use the previously determined optical constants for the gold substrate.

-

Assume a refractive index for the alkanethiol monolayer (typically around 1.45-1.50).

-

Fit the experimental data to the model to determine the thickness of the SAM.

-

Characterization by Contact Angle Goniometry

Contact angle goniometry is used to determine the surface energy and hydrophobicity/hydrophilicity of the SAM.

Instrumentation:

-

Contact angle goniometer with a high-resolution camera[8]

-

Syringe with a fine needle[8]

-

Probe liquids with known surface tensions (e.g., deionized water, diiodomethane)[8]

Procedure:

-

Instrument Setup:

-

Place the SAM-coated substrate on the sample stage and ensure it is level.[8]

-

-

Droplet Deposition:

-

Dispense a small droplet (typically 1-5 µL) of the probe liquid onto the SAM surface.[11]

-

-

Image Capture and Analysis:

-

Multiple Measurements:

-

Repeat the measurement at several different locations on the SAM surface to ensure reproducibility and obtain an average contact angle.[8]

-

Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface.

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα)[13]

Procedure:

-

Sample Introduction:

-

Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.[10]

-

-

Data Acquisition:

-

Irradiate the sample surface with a focused beam of X-rays.[10]

-

Detect the kinetic energy of the photoemitted electrons.[10]

-

Acquire survey scans to identify the elements present and high-resolution scans of specific elemental regions (e.g., C 1s, S 2p, Au 4f) to determine chemical states and quantitative composition.[13]

-

-

Data Analysis:

-

Reference the binding energies of the spectra to a known peak (e.g., Au 4f at 84.0 eV).[13]

-

Analyze the high-resolution spectra to identify the chemical states of the elements. For example, the S 2p spectrum can confirm the formation of a gold-thiolate bond.

-

Angle-resolved XPS (ARXPS) can be used to determine the thickness and ordering of the monolayer.[14]

-

Visualizing Key Processes and Relationships

The following diagrams, created using the DOT language, illustrate fundamental concepts and workflows related to alkanethiol SAMs.

Caption: Workflow for the preparation of an alkanethiol SAM on a gold substrate.

Caption: Key components and interactions within an alkanethiol SAM on gold.

Caption: Common workflow for the characterization of alkanethiol SAMs.

References

- 1. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. aimspress.com [aimspress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. tau.ac.il [tau.ac.il]

- 12. ossila.com [ossila.com]

- 13. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Thiol Chemistry on Noble Metal Surfaces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of thiol chemistry on noble metal surfaces. The spontaneous formation of highly ordered self-assembled monolayers (SAMs) from organosulfur compounds, particularly thiols, onto metals like gold, silver, and copper is a cornerstone of modern surface functionalization. This process allows for precise control over the chemical and physical properties of interfaces, a critical aspect in fields ranging from biosensing and drug delivery to molecular electronics.

This document details the thermodynamics and kinetics of SAM formation, presents key quantitative data for various thiol-metal systems, and provides step-by-step experimental protocols for the preparation and characterization of these surfaces. Furthermore, critical workflows and reaction mechanisms are visualized to facilitate a deeper understanding of the underlying processes.

Core Concepts of Thiol Self-Assembled Monolayers (SAMs)

The formation of a thiol-based SAM on a noble metal surface is a spontaneous process driven by the strong affinity between sulfur and the metal atoms.[1][2] The most extensively studied system is that of alkanethiols on gold. The sulfur headgroup of the thiol molecule chemisorbs onto the gold surface, forming a stable gold-thiolate bond with a strength of approximately 45 kcal/mol.[2] This strong interaction is the primary driving force for the self-assembly process.

The self-assembly mechanism for alkanethiols on a gold surface is generally understood to be a two-step process.[3] Initially, the thiol molecules physisorb onto the surface with their alkyl chains lying parallel to the substrate. As the surface coverage increases, a phase transition occurs, leading to the formation of islands of chemisorbed thiolates where the alkyl chains are oriented in a more upright position. These islands then grow until a densely packed, and often crystalline, monolayer is formed.[3] The final structure of the SAM is influenced by van der Waals interactions between the adjacent alkyl chains, which encourage a close-packed arrangement.[2]

The stability of these monolayers is a key factor for their application and is influenced by several factors, including the length of the alkyl chain, the nature of the terminal functional group, and the specific noble metal used as the substrate. Longer alkyl chains generally lead to more stable SAMs due to increased van der Waals forces between the chains.

Quantitative Data Summary

The following tables summarize key quantitative data for thiol SAMs on gold, silver, and copper surfaces, providing a basis for comparison and material selection.

Table 1: Binding Energies of Thiolates on Noble Metal Surfaces

| Thiol Compound | Noble Metal | Binding Energy (kcal/mol) | Binding Energy (eV) |

| Alkanethiol | Gold (Au) | ~45 | ~1.95 |

| Methanethiol | Gold (Au) | ~41.5 | 1.8 |

| Propanethiol | Gold (Au) | - | - |

| Benzenethiol | Gold (Au) | - | - |

| Alkanethiol | Silver (Ag) | - | - |

| Alkanethiol | Copper (Cu) | - | - |

Table 2: Structural Parameters of Alkanethiol SAMs on Au(111)

| Parameter | Value | Notes |

| Au-S Bond Length | 2.4 - 2.5 Å | Varies with adsorption site (e.g., atop, bridge, hollow). |

| Surface Coverage | ~4.6 x 1014 molecules/cm2 | Corresponds to a (√3 x √3)R30° packing structure.[2] |

| Alkyl Chain Tilt Angle | ~30° from the surface normal | This tilt allows for optimal van der Waals interactions between chains.[2] |

| Inter-chain Distance | ~4.5 Å | For densely packed alkanethiols. |

Experimental Protocols

Reproducible formation of high-quality SAMs is crucial for all applications. The following sections provide detailed protocols for substrate preparation, SAM formation, and characterization.

Protocol 1: Gold Substrate Cleaning

A pristine substrate is paramount for the formation of a well-ordered SAM. The following are common methods for cleaning gold surfaces.

Method A: Piranha Solution Cleaning (EXTREME CAUTION)

-

Materials:

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Absolute Ethanol

-

Nitrogen gas (high purity)

-

Clean glass container

-

-

Procedure:

-

Work in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Prepare the piranha solution by slowly and carefully adding one part 30% H₂O₂ to three parts concentrated H₂SO₄ in a clean glass container. Warning: This solution is highly corrosive, exothermic, and reacts violently with organic materials.

-

Immerse the gold substrate in the piranha solution for 5-10 minutes.[4]

-

Carefully remove the substrate using tweezers and rinse thoroughly with copious amounts of DI water.

-

Rinse the substrate with absolute ethanol.

-

Dry the substrate under a gentle stream of high-purity nitrogen gas.[4]

-

Method B: UV/Ozone Cleaning

-

Materials:

-

UV/Ozone cleaner

-

Absolute Ethanol

-

Nitrogen gas (high purity)

-

-

Procedure:

-

Place the gold substrate inside the UV/Ozone cleaner chamber.

-

Expose the substrate to UV/Ozone for 10-20 minutes to remove organic contaminants.[4]

-

Remove the substrate, rinse with absolute ethanol, and dry with a stream of nitrogen gas.

-

Protocol 2: Formation of Alkanethiol SAMs from Solution

This protocol describes the most common method for forming a thiol SAM.

-

Materials:

-

Cleaned gold substrate

-

Thiol compound

-

200 proof ethanol (or other suitable solvent)

-

Clean, sealable container (e.g., glass vial with a PTFE-lined cap)

-

Nitrogen gas (high purity)

-

-

Procedure:

-

Prepare a 1 mM solution of the desired thiol in absolute ethanol in the clean, sealable container.[5]

-

Immediately immerse the freshly cleaned and dried gold substrate into the thiol solution.[6]

-

To minimize oxidation, gently purge the headspace of the container with nitrogen gas before sealing.[6]

-

Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[4]

-

Remove the substrate from the solution and rinse it thoroughly with fresh absolute ethanol to remove any physisorbed molecules.[4]

-

(Optional) Sonicate the substrate in fresh ethanol for 1-3 minutes to remove loosely bound molecules.[6]

-

Dry the SAM-coated substrate under a gentle stream of nitrogen gas.[4]

-

Store the prepared SAM in a clean, dry environment, preferably under an inert atmosphere.

-

Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique to confirm the elemental composition and chemical state of the SAM.

-

Principle: XPS analyzes the kinetic energy of photoelectrons emitted from the surface upon X-ray irradiation, providing information about the elemental composition and chemical bonding environment.

-

Procedure:

-

Mount the SAM-coated substrate onto the sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the elements of interest, particularly S 2p, C 1s, and Au 4f.

-

Data Analysis:

-

The S 2p spectrum should show a peak at a binding energy characteristic of a gold-thiolate bond (typically around 162 eV for the S 2p3/2 component).[7] The absence of a significant peak at higher binding energies (around 164 eV) indicates the cleavage of the S-H bond and the formation of the Au-S bond.

-

The C 1s spectrum will confirm the presence of the alkyl chain.

-

The attenuation of the Au 4f signal compared to a bare gold substrate provides qualitative information about the completeness of the monolayer.

-

-

Protocol 4: Characterization by Scanning Tunneling Microscopy (STM)

STM provides real-space images of the SAM at the atomic or molecular level.

-

Principle: An atomically sharp conducting tip is scanned across the surface, and the tunneling current between the tip and the sample is measured to create a topographical image.

-

Procedure:

-

Mount the SAM-coated substrate in the STM.

-

Approach the tip to the surface until a stable tunneling current is achieved.

-

Set the imaging parameters (bias voltage and tunneling current) to appropriate values for alkanethiol SAMs (e.g., bias voltage of ±0.5 to ±2.0 V and tunneling current of 1-100 pA).[8]

-

Scan the desired area to obtain a topographic image of the monolayer.

-

Data Analysis:

-

STM images can reveal the packing structure of the thiol molecules, such as the common (√3 x √3)R30° lattice on Au(111).[2]

-

Defects in the monolayer, such as domain boundaries, pinholes, and vacancies, can be visualized.

-

For mixed SAMs, phase segregation into domains of different thiol components can be observed.[9]

-

-

Protocol 5: Characterization by Atomic Force Microscopy (AFM)

AFM can be used to image the topography of the SAM and to probe its mechanical and chemical properties.

-

Principle: A sharp tip on a flexible cantilever is scanned across the surface. The deflection of the cantilever is measured to create a topographic image.

-

Procedure:

-

Mount the SAM-coated substrate on the AFM stage.

-

Select an appropriate AFM probe (e.g., a sharp silicon nitride tip).

-

Engage the tip with the surface and begin scanning.

-

Optimize imaging parameters (scan size, scan rate, and feedback gains) to obtain high-quality images.

-

In addition to topography, other imaging modes such as lateral force microscopy (LFM) or phase imaging can provide information about friction and adhesion, which are related to the terminal functional groups of the SAM.

-

Force spectroscopy can be performed to measure the adhesion force between the tip and the SAM, providing insights into the surface chemistry.

-

-

Data Analysis:

-

AFM topography can reveal the overall uniformity of the SAM and the presence of larger-scale defects.

-

Friction and adhesion maps can be used to differentiate between regions with different terminal functionalities in patterned or mixed SAMs.[10]

-

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental workflows and mechanisms in thiol chemistry on noble metal surfaces.

Caption: Mechanism of Thiol SAM Formation on Gold.

Caption: Surface Functionalization Workflow.

Caption: XPS Analysis Workflow for Thiol SAMs.

References

- 1. lee.chem.uh.edu [lee.chem.uh.edu]

- 2. 自组装单层:烷硫醇的优点 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

1-Tetradecanethiol as a Chain-Transfer Agent in Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 1-tetradecanethiol as a chain-transfer agent in polymerization processes. The document outlines the fundamental mechanisms, presents quantitative data on its effects on polymer properties, provides detailed experimental protocols, and visualizes key pathways and workflows.

Introduction to Chain Transfer in Polymerization

In radical polymerization, the growth of a polymer chain can be intentionally terminated by the introduction of a chain-transfer agent (CTA).[1] This process is crucial for controlling the molecular weight and polydispersity index (PDI) of the resulting polymer, which in turn dictates its physical and mechanical properties.[2] Thiols, such as this compound, are a prominent class of CTAs utilized for this purpose.[2]

Mechanism of Action

The chain-transfer process involving an alkyl thiol like this compound in a free-radical polymerization of a vinyl monomer (M) can be summarized by the following steps:

-

Initiation: An initiator (I) decomposes to form primary radicals (R•). These radicals react with a monomer molecule to start a growing polymer chain (P₁•).

-

Propagation: The growing polymer chain radical (Pₙ•) adds monomer units.

-

Chain Transfer: The growing polymer radical reacts with the chain-transfer agent (R'SH), in this case, this compound. The hydrogen atom from the thiol group is abstracted by the polymer radical, terminating the polymer chain (Pₙ-H) and forming a new thiyl radical (R'S•).

-

Re-initiation: The newly formed thiyl radical (R'S•) reacts with a monomer molecule (M) to initiate the growth of a new polymer chain (P₁•).

-

Termination: Two growing polymer radicals can react with each other to terminate the polymerization process through combination or disproportionation.

This sequence of events is depicted in the following reaction pathway diagram:

Quantitative Effects on Polymer Properties

The concentration of the chain-transfer agent has a direct and predictable impact on the molecular weight of the resulting polymer. As the concentration of this compound increases, the average molecular weight of the polymer decreases. This is because the frequency of chain-transfer events increases, leading to the formation of a larger number of shorter polymer chains.

| Chain Transfer Agent | mol% Monomer | Mn ( g/mol ) | Mw ( g/mol ) | Mw/Mn (PDI) |

| NDM | 1.5 | 6,250 | 27,800 | 4.45 |

Conditions: Emulsion polymerization at 80°C with potassium persulfate (KPS) as the initiator and dodecylbenzenesulfonic acid as the emulsifier. Monomer ratio: Styrene/n-Butylacrylate/Methacrylic acid = 70/25/5.

| Monomer | Chain-Transfer Constant (Cs) |

| Styrene | 13.6 |

| Methyl Methacrylate (MMA) | 1.25 |

The chain-transfer constant (Cs) is the ratio of the rate constant of the chain-transfer reaction to the rate constant of the propagation reaction. A higher Cs value indicates a more efficient chain-transfer agent for that particular monomer.

Experimental Protocols

The following protocols provide a general framework for conducting free-radical polymerization using this compound as a chain-transfer agent. These should be adapted based on the specific monomer and desired polymer characteristics.

Bulk Polymerization of Methyl Methacrylate (MMA)

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator

-

Reaction vessel (e.g., Schlenk flask)

-

Nitrogen or Argon source

-

Magnetic stirrer and heating mantle

-

Methanol (for precipitation)

Procedure:

-

Monomer Preparation: Purify the MMA by passing it through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: Assemble the reaction vessel with a condenser and ensure it is clean and dry. Place a magnetic stir bar in the flask.

-

Charging Reagents: Under an inert atmosphere (Nitrogen or Argon), add the desired amount of purified MMA to the reaction vessel.

-

Add the calculated amount of this compound to the MMA. The concentration will depend on the target molecular weight.

-

Add the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).

-

Degassing: To remove dissolved oxygen, which can inhibit polymerization, perform three freeze-pump-thaw cycles.

-

Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80°C for AIBN). Stir the mixture at a constant rate.

-

Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

-

Termination and Precipitation: After the desired reaction time, cool the vessel rapidly in an ice bath to quench the polymerization.

-

Dissolve the viscous polymer in a suitable solvent (e.g., tetrahydrofuran) and precipitate it by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Emulsion Polymerization of Styrene

Materials:

-

Styrene, inhibitor removed

-

This compound

-

Potassium persulfate (KPS) as initiator

-

Sodium dodecyl sulfate (SDS) or other suitable surfactant

-

Deionized water

-

Reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet

-

Heating mantle

Procedure:

-

Aqueous Phase Preparation: In the reaction vessel, dissolve the surfactant (e.g., SDS) in deionized water.

-

Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.

-

Initiator Addition: Add the potassium persulfate initiator to the aqueous phase and heat the mixture to the reaction temperature (typically 70-80°C) with stirring.

-

Monomer Emulsion Preparation: In a separate beaker, prepare an emulsion of styrene and this compound in a small amount of the surfactant solution.

-

Monomer Feed: Slowly feed the monomer emulsion into the heated reactor over a period of time (e.g., 2-4 hours).

-

Polymerization: Continue the reaction for a specified period after the monomer feed is complete to ensure high conversion.

-

Cooling and Characterization: Cool the reactor to room temperature. The resulting latex can be characterized for particle size, and the polymer can be isolated by coagulation (e.g., by adding a salt solution), followed by washing and drying.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for a laboratory-scale polymerization experiment utilizing a chain-transfer agent.

Conclusion

This compound serves as an effective chain-transfer agent for controlling the molecular weight and polydispersity of polymers synthesized via free-radical polymerization. By understanding the underlying mechanism and the quantitative relationship between its concentration and the resulting polymer properties, researchers can tailor the synthesis to achieve desired material characteristics. The provided experimental protocols offer a starting point for the practical application of this compound in a laboratory setting. Further optimization of reaction conditions will be necessary for specific monomer systems and target applications.

References

Physical and chemical properties of n-tetradecyl mercaptan

An In-depth Technical Guide to n-Tetradecyl Mercaptan: Physical and Chemical Properties

Introduction

n-Tetradecyl mercaptan, also known as 1-tetradecanethiol or myristyl mercaptan, is an organic sulfur compound with the chemical formula C14H30S.[1][2] As a member of the thiol family, it is characterized by the presence of a sulfhydryl (-SH) functional group attached to a fourteen-carbon alkyl chain. This functional group is responsible for its distinct, strong odor and its chemical reactivity. n-Tetradecyl mercaptan is a valuable chemical intermediate with applications in the synthesis of polymers, as a molecular weight regulator, and in the formation of self-assembled monolayers (SAMs) on metal surfaces.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key reaction pathways.

Physical Properties

n-Tetradecyl mercaptan is a colorless to pale yellow liquid at room temperature with a characteristic stench.[3] Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C14H30S | [1][2] |

| Molar Mass | 230.45 g/mol | |

| Appearance | Colorless to pale yellow, clear liquid | [3] |

| Odor | Stench | [3][4] |

| Density | 0.846 g/mL at 20°C | [5] |

| Melting Point | 6-7°C (43-45°F) | [3] |

| Boiling Point | 176-180°C at 22 mmHg | |

| Flash Point | 176-180°C at 22mm | |

| Vapor Pressure | 0.00135 mmHg at 25°C | |

| Refractive Index | n20/D 1.461 | |

| Solubility | Insoluble in water; soluble in most organic solvents. |

Chemical Properties and Reactivity

The chemical behavior of n-tetradecyl mercaptan is primarily dictated by its thiol group. It is sensitive to air and can be oxidized.[3] It is incompatible with strong bases and oxidizing agents.[3] Key chemical characteristics are detailed below.

| Property | Description | Reference |

| Stability | Stable under recommended storage conditions, but sensitive to air.[3] Should be stored under an inert gas.[3] | [3] |

| Reactivity | The thiol (-SH) group is weakly acidic and can be deprotonated by strong bases. It readily undergoes oxidation, particularly in the presence of air or oxidizing agents, to form the corresponding disulfide (di-n-tetradecyl disulfide). It can also react with alkyl halides and other electrophiles. | |

| Incompatibilities | Oxidizing agents, strong bases.[3] | [3] |

| Hazardous Decomposition Products | Upon combustion, it can produce carbon oxides and sulfur oxides.[3] | [3] |

Experimental Protocols

Synthesis of n-Tetradecyl Mercaptan via S-alkylation of Thiourea

A common and effective method for the preparation of n-tetradecyl mercaptan is the reaction of n-tetradecyl bromide with thiourea, followed by alkaline hydrolysis of the resulting isothiouronium salt. This two-step, one-pot synthesis is analogous to well-established procedures for other long-chain thiols.

Methodology:

-

Formation of the Isothiouronium Salt:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of n-tetradecyl bromide and thiourea in 95% ethanol.

-

Heat the mixture to reflux and maintain for approximately 3 hours. During this time, the S-tetradecylisothiouronium bromide salt will form.

-

-

Hydrolysis:

-

To the reaction mixture, add an aqueous solution of sodium hydroxide (approximately 1.5 molar equivalents).

-

Continue to reflux the mixture for an additional 2 hours. The isothiouronium salt will be hydrolyzed to yield n-tetradecyl mercaptan, which will separate as an oily layer.

-

-

Workup and Purification:

-

After cooling, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Acidify the aqueous layer with a dilute strong acid (e.g., H2SO4) and extract with a suitable organic solvent (e.g., benzene or ether) to recover any dissolved product.

-

Combine the organic layers, wash twice with water, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent by rotary evaporation.

-

Purify the crude n-tetradecyl mercaptan by vacuum distillation.

-

Oxidation to Di-n-tetradecyl Disulfide

This protocol describes a general method for the oxidation of n-tetradecyl mercaptan to its corresponding disulfide, a common reaction for thiols.

Methodology:

-

Reaction Setup:

-

Dissolve n-tetradecyl mercaptan in a suitable solvent, such as ethanol or dichloromethane, in a flask.

-

In a separate container, prepare a solution of an oxidizing agent. A mild oxidizing agent like iodine (I2) or hydrogen peroxide (H2O2) is typically used. For example, prepare a solution of iodine in ethanol.

-

-

Oxidation:

-

Slowly add the oxidizing agent solution to the mercaptan solution at room temperature with stirring.

-

The reaction progress can often be monitored by a color change (e.g., the disappearance of the brown color of iodine).

-

Allow the reaction to stir for several hours until completion.

-

-

Workup and Purification:

-

If iodine was used, the reaction mixture can be washed with an aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Extract the disulfide product into an organic solvent.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude di-n-tetradecyl disulfide.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Visualizations

Caption: Workflow for the synthesis of n-tetradecyl mercaptan.

Caption: Oxidation of n-tetradecyl mercaptan to a disulfide.

Caption: Relationship between properties and applications.

References

A Comprehensive Technical Guide to the Solubility of 1-Tetradecanethiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract